1H-嘌呤-6-磺酰胺

描述

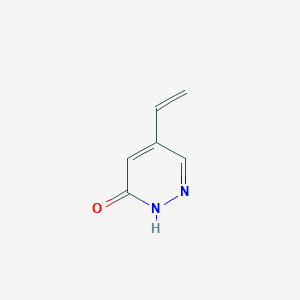

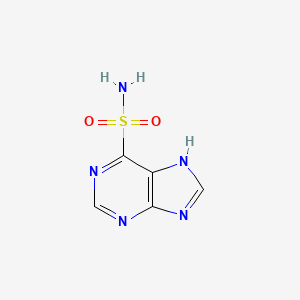

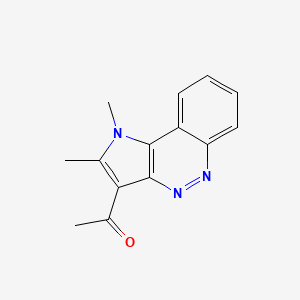

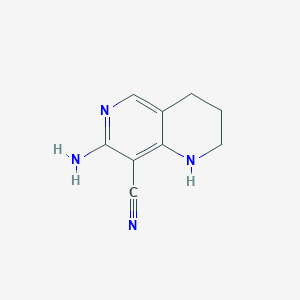

1H-Purine-6-sulfonamide is a compound with the molecular formula C5H5N5O2S . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

Sulfonamide derivatives, including 1H-Purine-6-sulfonamide, have been synthesized in various studies . For instance, a study reported the design, synthesis, and biological evaluation of novel N4-substituted sulfonamides . Another study discussed the synthesis of purine derivatives containing a sulfonamide moiety .Molecular Structure Analysis

The molecular structure of 1H-Purine-6-sulfonamide consists of a purine ring attached to a sulfonamide group . The purine ring is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Sulfonamide-based compounds, including 1H-Purine-6-sulfonamide, have been studied for their chemical reactions . These compounds have shown a range of biological activities, including antimicrobial and cytotoxic activity against certain cancer cell lines .Physical and Chemical Properties Analysis

1H-Purine-6-sulfonamide has a molecular weight of 199.191 Da, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 109 Ų .科学研究应用

癌症治疗和血管生成抑制

1H-嘌呤-6-磺酰胺衍生物在癌症治疗中显示出前景。由(Xu 等人,2014 年)进行的一项研究发现,这些化合物对各种癌细胞系表现出显着的抗增殖活性。它们作为蛋白激酶和血管生成抑制剂发挥作用,对于阻止肿瘤的生长和扩散至关重要。发现特定的磺酰胺结构对其抑制效果至关重要。

嘌呤生物合成的抑制

与 1H-嘌呤-6-磺酰胺相关的化合物已被研究为嘌呤生物合成的潜在抑制剂,嘌呤生物合成是细胞代谢和 DNA 合成中的重要途径。(Frame、Mackenzie 和 Wightman,1994 年)合成了各种衍生物,旨在抑制嘌呤核苷酸的从头合成。这些化合物可以破坏细胞生长所必需的代谢途径,特别是在快速增殖的癌细胞中。

抗病毒活性

含有磺酰胺部分的嘌呤核苷衍生物的抗病毒特性一直是研究重点。(He 等人,2019 年)发现这些化合物对各种植物病毒表现出显着的抗病毒活性。研究表明在农业病毒控制和可能的人类抗病毒药物开发中具有潜在应用。

分析和生化研究

含硫嘌呤(包括 1H-嘌呤-6-磺酰胺)的分析特性已对其在各种分析应用中的潜力进行了探索。(Dryhurst,1969 年)讨论了这些化合物的极谱和伏安行为,表明它们在分析化学中用于灵敏的定性鉴定和测定。

药物开发

1H-嘌呤-6-磺酰胺及其衍生物也因其在癌症治疗之外的药物应用潜力而受到研究。(Gulcin 和 Taslimi,2018 年)回顾了已获得专利用于治疗细菌感染、青光眼和阿尔茨海默病的磺酰胺抑制剂。这突出了其在医学科学中广泛的潜在应用。

正念冥想的益处

引言

正念冥想是一种专注于培养对当下时刻的意识的练习,因其对身心健康的潜在益处而受到广泛研究。以下总结了近期研究论文中关于该主题的关键发现。

有益的证据

神经益处:正念冥想与大脑功能和结构的积极影响有关。研究观察到与注意力相关的脑区(如前额叶皮层和前扣带回皮层)激活增加,表明认知能力提高和压力减轻(Tang、Hölzel 和 Posner,2015 年)。

改善心理健康:已报道对各种精神和身体状况具有临床益处。基于正念的压力减轻 (MBSR) 和基于正念的认知疗法 (MBCT) 已显示出在减轻抑郁、焦虑和压力相关疾病症状方面的疗效(Chiesa 和 Serretti,2009 年)。

情绪调节和压力管理:发现正念冥想有助于情绪调节,降低对刺激的情绪反应强度。这在管理压力和焦虑方面特别有益(Van Dam 等人,2018 年)。

免疫系统增强:一些研究表明正念冥想可以对免疫系统产生积极影响,可能有助于对疫苗的反应并降低对疾病的易感性(Black 和 Slavich,2016 年)。

注意力和认知功能改善:有证据表明,正念冥想练习后视觉空间处理、工作记忆和执行功能得到改善。这表明其在增强认知健康的各个方面的潜力(Kramer、Weger 和 Sharma,2013 年)。

- ecd41b/?utm_source=chatgpt).

作用机制

Target of Action

1H-Purine-6-sulfonamide, also known as Purine-6-sulfonamide, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a necessary component for bacterial growth and survival .

Mode of Action

1H-Purine-6-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 1H-Purine-6-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 1H-Purine-6-sulfonamide is the de novo purine biosynthetic pathway . This pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . By inhibiting dihydropteroate synthetase, 1H-Purine-6-sulfonamide disrupts this pathway, affecting the synthesis of purine nucleotides .

Pharmacokinetics

Sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Result of Action

The primary result of 1H-Purine-6-sulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth and survival, 1H-Purine-6-sulfonamide effectively halts bacterial proliferation .

Action Environment

The action of 1H-Purine-6-sulfonamide can be influenced by environmental factors. For instance, the widespread use of sulfonamides has led to their contamination of various environmental compartments . This has resulted in bacteria in these environments developing mechanisms to cope with these bacteriostatic agents, including antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

未来方向

生化分析

Biochemical Properties

1H-Purine-6-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase . These enzymes are crucial in various biochemical reactions, and the interaction of 1H-Purine-6-sulfonamide with these enzymes can influence a diverse range of disease states .

Cellular Effects

The effects of 1H-Purine-6-sulfonamide on cells are largely due to its interactions with various enzymes and proteins. For instance, it can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a vital component for bacterial growth and reproduction . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-Purine-6-sulfonamide involves its binding to enzymes such as carbonic anhydrase and tetrahydrofolate synthetase, inhibiting their activity . This can lead to changes in gene expression and other cellular processes, effectively exerting its effects at the molecular level .

Dosage Effects in Animal Models

The effects of these drugs can vary with different dosages, and high doses may cause adverse effects .

Metabolic Pathways

1H-Purine-6-sulfonamide, as a sulfonamide, is likely to be involved in the metabolic pathways related to the synthesis and degradation of folic acid . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

7H-purine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,6,11,12)(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTGSUQZDBBLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418679 | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-01-2 | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

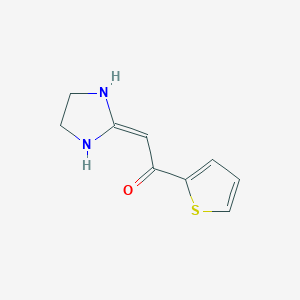

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-](/img/structure/B3358796.png)

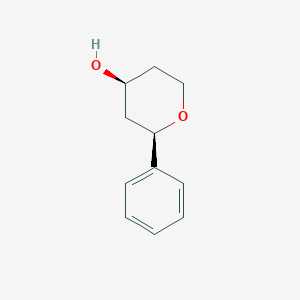

![1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one](/img/structure/B3358851.png)